molecular formula C12H20N2 B13326966 N1-(2,3-dimethylphenyl)-2-methylpropane-1,2-diamine

N1-(2,3-dimethylphenyl)-2-methylpropane-1,2-diamine

Cat. No.: B13326966
M. Wt: 192.30 g/mol
InChI Key: VSHIMJFREAOCKU-UHFFFAOYSA-N
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Description

N1-(2,3-dimethylphenyl)-2-methylpropane-1,2-diamine is an organic compound with a complex structure that includes a phenyl ring substituted with two methyl groups and a propane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,3-dimethylphenyl)-2-methylpropane-1,2-diamine typically involves the reaction of 2,3-dimethylaniline with appropriate reagents to introduce the propane-1,2-diamine moiety. One common method involves the reaction of 2,3-dimethylaniline with acrylonitrile followed by hydrogenation to yield the desired diamine . The reaction conditions often include the use of catalysts such as palladium on carbon and hydrogen gas under pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-2-methylpropane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the diamine moiety are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1-(2,3-dimethylphenyl)-2-methylpropane-1,2-dione, while reduction may produce N1-(2,3-dimethylphenyl)-2-methylpropane-1,2-amine.

Scientific Research Applications

N1-(2,3-dimethylphenyl)-2-methylpropane-1,2-diamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-2-methylpropane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(2,3-dimethylphenyl)-2-methylpropane-1,2-diamine include:

  • N1-(2,3-dimethylphenyl)-2-methylpropane-1,3-diamine
  • N1-(2,3-dimethylphenyl)-2-ethylpropane-1,2-diamine
  • N1-(2,3-dimethylphenyl)-2-methylbutane-1,2-diamine

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the phenyl ring and the propane-1,2-diamine moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

1-N-(2,3-dimethylphenyl)-2-methylpropane-1,2-diamine

InChI

InChI=1S/C12H20N2/c1-9-6-5-7-11(10(9)2)14-8-12(3,4)13/h5-7,14H,8,13H2,1-4H3

InChI Key

VSHIMJFREAOCKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NCC(C)(C)N)C

Origin of Product

United States

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